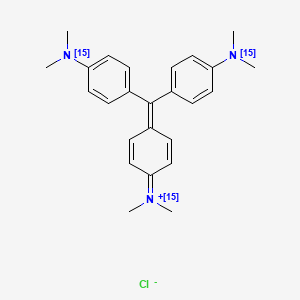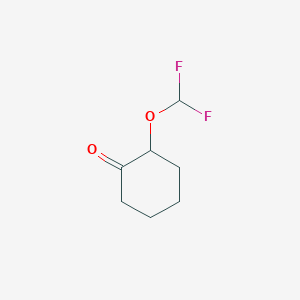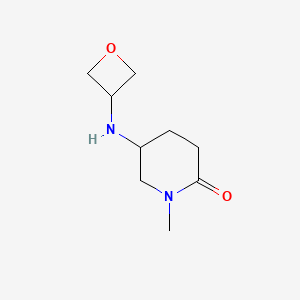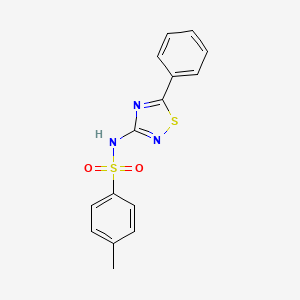
Crystal violet-15N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crystal violet -15N3, also known as hexamethyl pararosaniline chloride, is a synthetic dye belonging to the class of triarylmethane dyes. It is characterized by its intense violet color and is widely used in various scientific and industrial applications. The compound is known for its ability to bind to biological tissues, making it a valuable tool in histology and microbiology.
准备方法
Synthetic Routes and Reaction Conditions
Crystal violet -15N3 is synthesized through a multi-step process involving the reaction of dimethylaniline with phosgene to produce 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone). This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of crystal violet -15N3 involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification systems to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
Crystal violet -15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form colorless products.
Reduction: Reduction reactions can lead to the formation of leuco crystal violet, a colorless form of the dye.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Colorless products.
Reduction: Leuco crystal violet.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Crystal violet -15N3 has a wide range of applications in scientific research:
Chemistry: Used as an acid-base indicator and in various analytical techniques.
Biology: Employed in Gram staining to differentiate bacterial species.
Medicine: Utilized as an antiseptic and in cytotoxicity assays to assess cell viability.
Industry: Applied in the dyeing of textiles, paper, and as a component in inks
作用机制
Crystal violet -15N3 exerts its effects through several mechanisms:
Binding to Biological Tissues: The dye binds to proteins and nucleic acids, allowing for visualization under a microscope.
Antibacterial Action: It inhibits the growth of certain bacteria by interfering with cell wall synthesis and protein function.
Cytotoxicity: The dye can induce cell death by disrupting cell membranes and inhibiting protein synthesis.
相似化合物的比较
Crystal violet -15N3 is unique among triarylmethane dyes due to its specific structure and properties. Similar compounds include:
Methyl violet: Another triarylmethane dye with similar staining properties but different chemical structure.
Gentian violet: Often used interchangeably with crystal violet but may contain a mixture of related dyes.
Malachite green: A structurally related dye with different applications and toxicity profile
属性
分子式 |
C25H30ClN3 |
|---|---|
分子量 |
411.0 g/mol |
IUPAC 名称 |
[4-[bis[4-(dimethyl(15N)amino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethyl(15N)azanium;chloride |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i26+1,27+1,28+1; |
InChI 键 |
ZXJXZNDDNMQXFV-SINQNASGSA-M |
手性 SMILES |
C[15N](C)C1=CC=C(C=C1)C(=C2C=CC(=[15N+](C)C)C=C2)C3=CC=C(C=C3)[15N](C)C.[Cl-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)

